molecular formula C19H11NO6 B10863349 (8Z)-4-methyl-8-(4-nitrobenzylidene)-2H-furo[2,3-h]chromene-2,9(8H)-dione

(8Z)-4-methyl-8-(4-nitrobenzylidene)-2H-furo[2,3-h]chromene-2,9(8H)-dione

Cat. No.: B10863349
M. Wt: 349.3 g/mol
InChI Key: MWZYGQXXNLZDQQ-DHDCSXOGSA-N
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Description

    Compound Description: “(8Z)-4-methyl-8-(4-nitrobenzylidene)-2H-furo[2,3-h]chromene-2,9(8H)-dione” is a polycyclic organic compound resulting from the fusion of a benzene ring to a heterocyclic pyran ring.

    IUPAC Nomenclature: Although the name “chromene” is commonly used, systematic ‘benzo’ names (such as 2H-1-benzopyran) are preferred IUPAC names for chromene and its analogues.

  • Chemical Reactions Analysis

      Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions:

      Major Products: The specific products depend on the reaction conditions and reagents used.

  • Scientific Research Applications

  • Mechanism of Action

    • The compound’s mechanism of action may involve interactions with molecular targets (e.g., enzymes, receptors) or modulation of specific pathways. Further research is needed to elucidate this.
  • Comparison with Similar Compounds

    Properties

    Molecular Formula

    C19H11NO6

    Molecular Weight

    349.3 g/mol

    IUPAC Name

    (8Z)-4-methyl-8-[(4-nitrophenyl)methylidene]furo[2,3-h]chromene-2,9-dione

    InChI

    InChI=1S/C19H11NO6/c1-10-8-16(21)26-19-13(10)6-7-14-17(19)18(22)15(25-14)9-11-2-4-12(5-3-11)20(23)24/h2-9H,1H3/b15-9-

    InChI Key

    MWZYGQXXNLZDQQ-DHDCSXOGSA-N

    Isomeric SMILES

    CC1=CC(=O)OC2=C1C=CC3=C2C(=O)/C(=C/C4=CC=C(C=C4)[N+](=O)[O-])/O3

    Canonical SMILES

    CC1=CC(=O)OC2=C1C=CC3=C2C(=O)C(=CC4=CC=C(C=C4)[N+](=O)[O-])O3

    Origin of Product

    United States

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